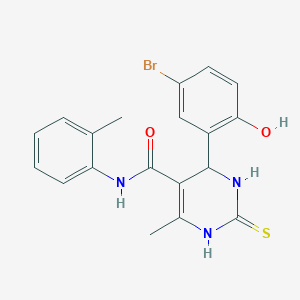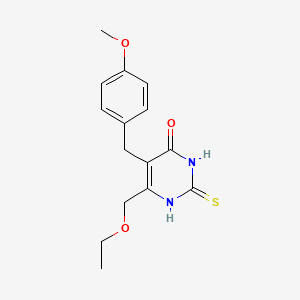
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, also known as BINI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has also been explored as a potential candidate for organic field-effect transistors and organic solar cells. Additionally, 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been studied for its potential use in the development of new materials for electronic and optoelectronic applications.
Mécanisme D'action
The mechanism of action of 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone is not well understood, but it is believed to involve the formation of a charge transfer complex between the compound and the target molecule. 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been shown to interact with various metal ions, including copper, zinc, and iron, through the formation of coordination complexes. 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in oxidative stress. 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been shown to have anti-cancer properties and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, its limited solubility in water and organic solvents can make it difficult to work with in certain applications. Additionally, its high cost and limited availability can be a barrier to its use in some research projects.
Orientations Futures
There are several future directions for research on 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone. One potential direction is the development of new synthesis methods to improve the yield and purity of the product. Another direction is the exploration of 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone's potential use in the development of new materials for electronic and optoelectronic applications. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone and its potential applications in photodynamic therapy and cancer treatment.
Conclusion:
In conclusion, 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method has been extensively studied, and modifications have been proposed to improve the yield and purity of the product. 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone's mechanism of action is not well understood, but it has been shown to interact with various metal ions and induce apoptosis in cancer cells. 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity, but its limited solubility in water and organic solvents can make it difficult to work with in certain applications. Further research is needed to fully understand the potential applications of 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone in various fields and to develop new synthesis methods to improve its yield and purity.
Méthodes De Synthèse
2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone can be synthesized through a multi-step process involving the reaction of 2-naphthol with phthalic anhydride, followed by the reaction of the intermediate product with 2-naphthylamine. The final product is obtained through a cyclization reaction. The synthesis of 2,2'-di-2-naphthyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Propriétés
IUPAC Name |
2-naphthalen-2-yl-5-(2-naphthalen-2-yl-1,3-dioxoisoindol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c39-33-29-15-11-25(19-31(29)35(41)37(33)27-13-9-21-5-1-3-7-23(21)17-27)26-12-16-30-32(20-26)36(42)38(34(30)40)28-14-10-22-6-2-4-8-24(22)18-28/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHRZJUFHHUAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC8=CC=CC=C8C=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5226875.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5226877.png)
![2-(3-{2-[(4-tert-butylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5226878.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2,4-dimethoxybenzamide](/img/structure/B5226888.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B5226895.png)
![6-[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5226898.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5226902.png)
![N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5226908.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5226912.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5226920.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5226940.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)
